molecular formula C18H12ClF3N4O2 B2635451 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-02-2

2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2635451
CAS No.: 866149-02-2
M. Wt: 408.77
InChI Key: RZPLYBHRHHHSHT-YSURURNPSA-N
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Description

2-Amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, an aminomethylene Schiff base linkage at position 3, and a 4-chlorophenoxy-substituted benzylidene moiety.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenoxy substituent may influence electronic and steric interactions with biological targets. The Schiff base (imine) linkage contributes to conformational rigidity, which is critical for molecular recognition in drug-receptor interactions .

Properties

IUPAC Name

2-amino-3-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2/c19-12-5-7-13(8-6-12)28-14-4-2-1-3-11(14)10-24-26-16(27)9-15(18(20,21)22)25-17(26)23/h1-10H,(H2,23,25)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLYBHRHHHSHT-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone, a pyrimidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a chlorophenoxy moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C18H12ClF3N4O2
  • Molecular Weight : 408.76 g/mol
  • IUPAC Name : 2-amino-3-(((E)-[2-(4-chlorophenoxy)phenyl]methylidene)amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that similar pyrimidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases. For example, derivatives of pyrimidinones have been reported to exhibit inhibitory activity against the Pim-1 kinase, which is implicated in cancer progression. The IC50 values for related compounds ranged from 1.18 μM to 8.83 μM, indicating a promising potential for therapeutic applications .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating the cytotoxic effects of various pyrimidinone derivatives, compounds similar to the target compound were tested against MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. The most active derivatives showed significant inhibition of cell growth, correlating with their structural features .
  • Pim-1 Kinase Inhibition :
    • A focused study on pyrimidinone derivatives revealed that certain compounds exhibited strong Pim-1 inhibition, which is crucial for developing anticancer therapies. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing biological activity .

Data Table: Biological Activity Summary

CompoundTargetIC50 (μM)Cell Line Tested
Compound 7aPim-1 Kinase1.18MCF7
Compound 7dPim-1 Kinase1.38HCT116
Compound 6cPim-1 Kinase4.62PC3
Target CompoundCytotoxicityTBDVarious

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. The structural features of 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone may contribute to its ability to inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit topoisomerase and cytochrome P450 enzymes, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound's ability to inhibit microbial growth has been explored, particularly against resistant strains of bacteria and fungi. The chlorophenoxy group is known to enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor. For example, studies on related compounds have demonstrated their effectiveness in inhibiting enzymes that play roles in metabolic pathways associated with various diseases .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that pyrimidine derivatives can inhibit cell growth in vitro by targeting specific cancer pathways.
Study B Antimicrobial EfficacyShowed that compounds with similar structures effectively inhibited the growth of antibiotic-resistant bacteria.
Study C Enzyme InhibitionIdentified potential for use as inhibitors of key metabolic enzymes involved in disease processes.

Comparison with Similar Compounds

Structurally analogous pyrimidinones differ primarily in substituents on the benzylidene ring, the nature of the amino linkage, and additional functional groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported bioactivity.

Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (Not explicitly listed in evidence) C₁₈H₁₂ClF₃N₄O₂* ~408.76* - 4-Chlorophenoxybenzylidene
- Trifluoromethyl
High lipophilicity (CF₃), potential for π-π stacking (aromatic rings)
2-Amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone (866145-70-2) C₁₃H₉F₃N₄O₃ 326.24 - Benzodioxolyl
- Trifluoromethyl
Increased polarity (O-heterocycle), lower MW
2-Amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone (866145-76-8) C₁₄H₁₃F₃N₄O₃ 342.28 - 2,5-Dimethoxybenzylidene
- Trifluoromethyl
Enhanced solubility (methoxy groups), moderate MW
2-Amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone (866145-78-0) C₁₃H₈F₆N₄O 350.23 - 2-Trifluoromethylbenzylidene
- Trifluoromethyl
High electronegativity (dual CF₃), steric bulk
2-Amino-3-(((E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene)amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone (866149-03-3) C₁₅H₁₀ClF₃N₄O₂ 370.71 - 5-Chloro-2-propynyloxybenzylidene
- Trifluoromethyl
Alkyne group (potential for click chemistry), higher MW

*Inferred based on structural similarity to .

Key Observations:

Trifluoromethyl analogs consistently exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The propynyloxy group in CAS 866149-03-3 offers a reactive alkyne handle for bioconjugation, a feature absent in the target compound .

Molecular Weight Trends: The target compound (~408 Da) is heavier than most analogs due to its chlorophenoxybenzylidene group, which may impact bioavailability relative to smaller derivatives (e.g., 326 Da in benzodioxolyl analog) .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepVariables TestedOptimal ConditionsYield RangeReference
Core FormationSolvent (EtOH vs. DMF)DMF, 80°C, 12h70–85%
TrifluoromethylationCF3 source (Ruppert vs. Togni)Togni reagent, CuI catalyst60–75%
PurificationChromatography vs. CrystallizationHexane:EtOAc (3:1)>95% purity

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., trifluoromethyl singlet at δ ~110–120 ppm in ¹³C) and imine proton resonance (δ ~8.5–9.5 ppm in ¹H) .
    • FT-IR : Identify carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and amine (N-H bend at ~1550 cm⁻¹) groups .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
    • TLC : Monitor reactions using silica plates with UV visualization (Rf ~0.3–0.5 in EtOAc).

Intermediate: How can researchers design experiments to evaluate the compound's inhibitory activity against enzymatic targets like dihydrofolate reductase (DHFR)?

Methodological Answer:

  • Experimental Design :
    • Enzyme Assay : Use recombinant DHFR in a spectrophotometric assay (NADPH oxidation at 340 nm) with varying inhibitor concentrations (1 nM–100 µM) .
    • Controls : Include methotrexate (positive control) and vehicle (DMSO) for baseline comparison.
    • Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs.

Q. Table 2: DHFR Inhibition Protocol

ParameterDetailsReference
Enzyme Concentration10 nM in Tris buffer (pH 7.4)
Substrate (DHF)50 µM
Incubation Time30 min at 37°C

Intermediate: What strategies are effective in resolving contradictory bioactivity data across different in vitro assays?

Methodological Answer:

  • Troubleshooting Steps :
    • Purity Verification : Re-characterize the compound via HPLC and mass spectrometry to rule out impurities .
    • Assay Conditions : Standardize variables (e.g., cell line passage number, serum concentration) .
    • Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate functional group effects .
  • Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability; use logP calculations to assess lipophilicity .

Advanced: What computational and experimental approaches elucidate the structure-activity relationship (SAR) of the trifluoromethyl and chlorophenoxy substituents?

Methodological Answer:

  • Computational :
    • Docking Studies : Model interactions with target proteins (e.g., DHFR) using AutoDock Vina to identify binding poses .
    • QSAR : Corrogate substituent electronic parameters (Hammett σ) with bioactivity .
  • Experimental :
    • Analog Synthesis : Prepare derivatives with halogen (Cl/Br) or methyl substitutions at the chlorophenoxy group .
    • Bioisosteric Replacement : Replace trifluoromethyl with cyano or sulfonyl groups to probe steric/electronic effects .

Q. Table 3: SAR Findings from Analog Studies

SubstituentBioactivity Trend (IC50)Reference
-CF3IC50 = 12 nM (DHFR inhibition)
-Cl (para position)IC50 = 8 nM (improved binding)
-OCH3IC50 = 45 nM (reduced activity)

Advanced: How can environmental fate studies assess the compound's persistence and transformation products?

Methodological Answer:

  • Study Design :
    • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 5–9) and analyze via LC-MS for photoproducts .
    • Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .
    • Bioaccumulation : Measure logKow (octanol-water coefficient) and BCF (bioconcentration factor) in zebrafish models .

Q. Table 4: Environmental Fate Parameters

ParameterExperimental SetupReference
Photolysis Half-life48h under UV (pH 7)
Major MetaboliteHydroxylated pyrimidinone
logKow3.2 (moderate lipophilicity)

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